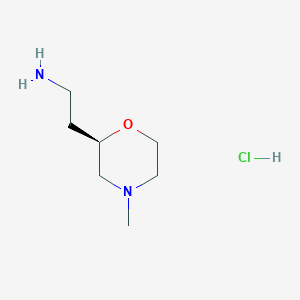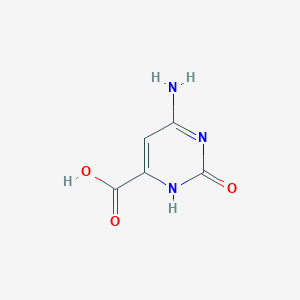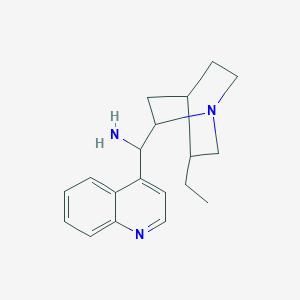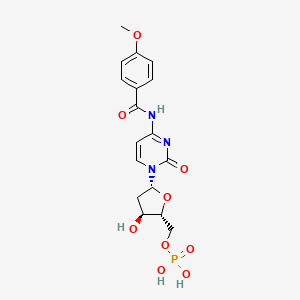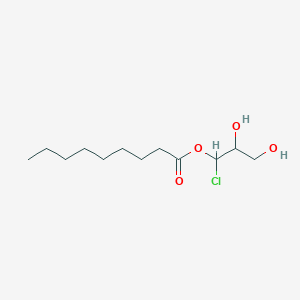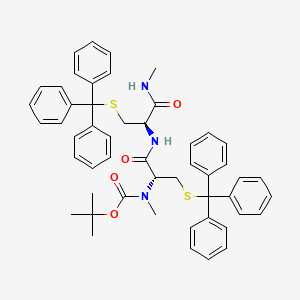
tert-butyl Methyl((R)-1-(((R)-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its tert-butyl and tritylthio groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and introduction of tritylthio groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloroformate, trityl chloride, and methylamine under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of oxygen atoms, forming amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways and understanding molecular functions.
Medicine
In medicine, the compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents that can target specific biological pathways, offering new avenues for treating diseases.
Industry
In the industrial sector, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved include signal transduction and metabolic processes, where the compound can alter the activity of key proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the tritylthio moieties.
Methyl carbamate: Another related compound with a simpler structure and different reactivity.
Tritylthio derivatives: Compounds with tritylthio groups that exhibit similar chemical properties and reactivity.
Uniqueness
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of tert-butyl, methylamino, and tritylthio groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C51H53N3O4S2 |
|---|---|
Peso molecular |
836.1 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxo-3-tritylsulfanylpropan-2-yl]amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C51H53N3O4S2/c1-49(2,3)58-48(57)54(5)45(37-60-51(41-30-18-9-19-31-41,42-32-20-10-21-33-42)43-34-22-11-23-35-43)47(56)53-44(46(55)52-4)36-59-50(38-24-12-6-13-25-38,39-26-14-7-15-27-39)40-28-16-8-17-29-40/h6-35,44-45H,36-37H2,1-5H3,(H,52,55)(H,53,56)/t44-,45-/m0/s1 |
Clave InChI |
XLIASKUKKPQDJT-GSVOJQHPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


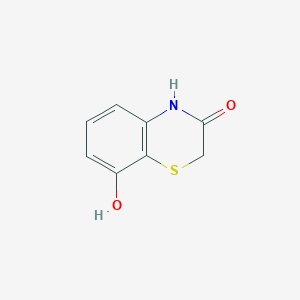
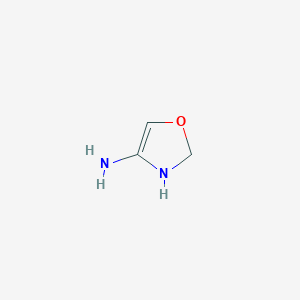
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
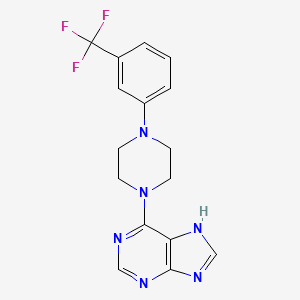

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)


